Dutasteride-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

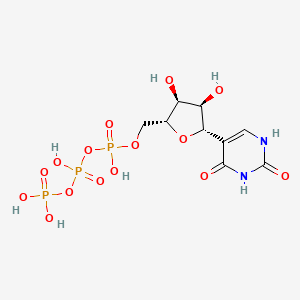

Dutasteride-13C6 is a synthetic drug molecule that has been developed for use in laboratory experiments. It has been used for a variety of purposes, including studying its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Analytical Chemistry: Internal Standard for Quantification

Dutasteride-13C6 serves as an internal standard for the quantification of dutasteride using gas chromatography or liquid chromatography-mass spectrometry (GC-MS or LC-MS). Its stable isotope labelling ensures accurate and precise measurement of dutasteride in biological samples, which is crucial for pharmacokinetic and drug metabolism studies .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, Dutasteride-13C6 is used to study the inhibition kinetics of 5α-reductase enzymes. These enzymes are responsible for the conversion of testosterone to dihydrotestosterone (DHT), and their inhibition by dutasteride is a key mechanism in treating conditions like BPH .

Pharmacology: Drug Efficacy and Metabolism

Dutasteride-13C6 aids in pharmacological research to understand the drug’s efficacy, absorption, distribution, metabolism, and excretion. It helps in elucidating the metabolic pathways of dutasteride and its interaction with biological systems .

Medical Diagnostics: Biomarker Development

In medical diagnostics, Dutasteride-13C6 can be used to develop biomarkers for assessing the therapeutic levels of dutasteride in patients. This is particularly important for monitoring drug levels in patients undergoing treatment for BPH .

Biotechnology: Synthesis of Stable Isotope-Labeled Compounds

Dutasteride-13C6 is utilized in biotechnology research for the synthesis of stable isotope-labeled compounds. These compounds are essential for tracing the incorporation of labeled atoms into metabolic products in various biological processes .

Environmental Science: Tracing Environmental Fate

Dutasteride-13C6 can be employed in environmental science to trace the environmental fate of pharmaceuticals. It helps in studying the degradation and persistence of dutasteride in different environmental matrices .

Cancer Research: Therapeutic Monitoring

Lastly, in cancer research, Dutasteride-13C6 is used to monitor the therapeutic use of dutasteride in prostate cancer models. It assists in understanding the drug’s role in reducing prostate weight and its potential effects on tumor growth .

Mechanism of Action

Biochemical Pathways

The primary biochemical pathway affected by Dutasteride-13C6 is the conversion of testosterone into DHT by the 5α-reductase enzymes . By inhibiting these enzymes, Dutasteride-13C6 prevents the formation of DHT, thereby disrupting the androgen signaling pathway that contributes to prostate growth .

Pharmacokinetics

The pharmacokinetics of Dutasteride-13C6 is influenced by its formulation . Dutasteride has a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life . The bioavailability of Dutasteride is also influenced by the formulation of the administered medication .

Result of Action

The molecular and cellular effects of Dutasteride-13C6’s action primarily involve the reduction of DHT levels and the subsequent disruption of androgen signaling . This leads to a decrease in prostate weight, as observed in various models of benign prostatic hypertrophy . Dutasteride-13C6 also shows antitumor effects in vivo .

Action Environment

The action, efficacy, and stability of Dutasteride-13C6 can be influenced by various environmental factors. It’s important to note that the formulation of the drug can significantly impact its pharmacokinetic properties, which in turn can be influenced by factors such as pH, temperature, and the presence of other compounds .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dutasteride-13C6 involves the incorporation of six carbon-13 isotopes into the molecule. This can be achieved through the use of labeled starting materials and specific reactions that selectively incorporate the isotopes into the desired positions of the molecule.", "Starting Materials": [ "13C6-labeled benzene", "13C6-labeled ethylene", "13C6-labeled propylene", "13C6-labeled butadiene", "Dutasteride", "Other reagents and solvents" ], "Reaction": [ "The synthesis of Dutasteride-13C6 involves several steps, including:", "1. Synthesis of 13C6-labeled benzene from labeled carbon sources.", "2. Synthesis of 13C6-labeled ethylene, propylene, and butadiene from labeled carbon sources.", "3. Synthesis of a 13C6-labeled intermediate compound that can be used as a precursor for Dutasteride-13C6.", "4. Reaction of the labeled intermediate with Dutasteride under specific conditions to incorporate the 13C6 isotopes into the desired positions of the molecule.", "5. Purification and isolation of Dutasteride-13C6 from the reaction mixture.", "Overall, the synthesis of Dutasteride-13C6 requires careful selection of labeled starting materials and specific reactions that can selectively incorporate the isotopes into the desired positions of the molecule." ] } | |

CAS RN |

1217685-27-2 |

Molecular Formula |

C₂₁¹³C₆H₃₀F₆N₂O₂ |

Molecular Weight |

534.49 |

synonyms |

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide-13C6; (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost_x000B_-1- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)

![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)